ethyl 2-methyl-4-oxo-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-oxo-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with piperidine and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperidine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-methyl-4-oxo-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxo-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxo-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
- Ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl (5E)-4-hydroxy-2-methyl-5-(piperidin-1-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-14(18)12-10(2)15-11(13(12)17)9-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3/b11-9+ |
InChI Key |
DAYPMFCOVLOFMF-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\N2CCCCC2)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN2CCCCC2)N=C1C)O |
Origin of Product |
United States |
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